molecular formula C8H9N5O B8003925 3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide

3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B8003925
M. Wt: 191.19 g/mol
InChI Key: ACCSLDIPDMQCNG-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that features both pyrrole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of pyrrole derivatives with pyrazole derivatives under specific conditions. One common method includes the condensation of a pyrrole-2-carboxaldehyde with a hydrazine derivative, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of catalysts and solvents such as acetic acid or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide
  • 3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid
  • 3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carboxaldehyde

Uniqueness

3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of pyrrole and pyrazole rings, which imparts distinct chemical and biological properties. Its hydrazide functional group also allows for further derivatization, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c9-11-8(14)7-4-6(12-13-7)5-2-1-3-10-5/h1-4,10H,9H2,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCSLDIPDMQCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=NNC(=C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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